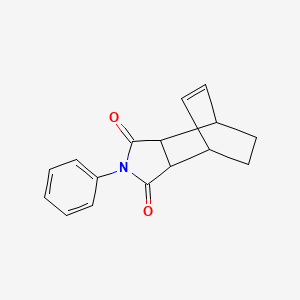![molecular formula C30H30N2 B15012655 N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B15012655.png)
N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine: is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a naphthalene-1,5-diamine core through methylene bridges.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and 2,4,6-trimethylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance the production process.
化学反応の分析
Types of Reactions
N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and amines, depending on the reaction conditions and reagents used.
科学的研究の応用
N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo redox reactions and participate in π-π stacking interactions contributes to its biological and chemical activities.
類似化合物との比較
Similar Compounds
- N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]benzene-1,4-diamine
- N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,8-diamine
- N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]anthracene-1,5-diamine
Uniqueness
N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
特性
分子式 |
C30H30N2 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC名 |
1-(2,4,6-trimethylphenyl)-N-[5-[(2,4,6-trimethylphenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C30H30N2/c1-19-13-21(3)27(22(4)14-19)17-31-29-11-7-10-26-25(29)9-8-12-30(26)32-18-28-23(5)15-20(2)16-24(28)6/h7-18H,1-6H3 |
InChIキー |
MPVAVCKHCGMTBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C=NC2=CC=CC3=C2C=CC=C3N=CC4=C(C=C(C=C4C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15012587.png)
![4-chloro-2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-iodophenol](/img/structure/B15012589.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15012592.png)
![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15012594.png)
![4-bromo-2-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B15012598.png)
![N-(3-bromophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B15012601.png)
![N-[2-(2-methylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B15012609.png)
![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-nitrophenol](/img/structure/B15012617.png)
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4,6-dichlorophenol](/img/structure/B15012631.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B15012638.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15012645.png)
![N,N-diethyl-2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrobenzenesulfonamide](/img/structure/B15012651.png)
